6-Methoxychromone

Overview

Description

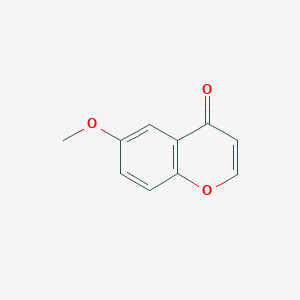

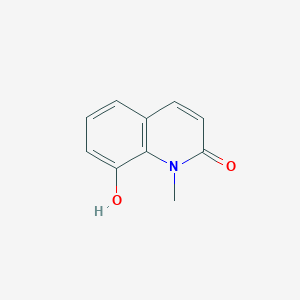

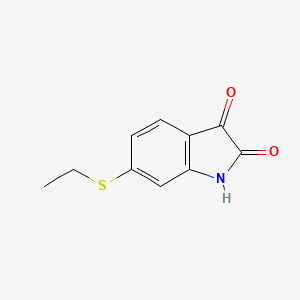

6-Methoxychromone, also known as 6-Methoxy-4-chromanone, is a chemical compound with the empirical formula C10H10O3 . It has a molecular weight of 178.18 . It is typically used in laboratory settings for the synthesis of substances .

Molecular Structure Analysis

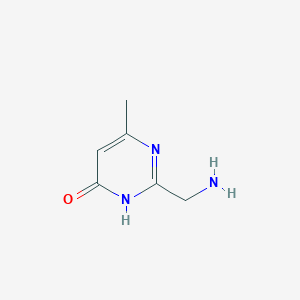

The molecular structure of this compound is characterized by a chromanone core with a methoxy group attached at the 6th position . The SMILES string representation of its structure is O=C1C2=C(OCC1)C=CC(OC)=C2 . Further structural analysis can be performed using techniques like X-ray diffraction and Hirshfeld surface analysis .

Physical And Chemical Properties Analysis

This compound is a solid compound . Its physical and chemical properties can be determined through various analytical methods, including High-Performance Liquid Chromatography (HPLC) combined with spectrophotometry .

Scientific Research Applications

Chromone Derivatives in Medicinal Plants

Research has identified various chromone derivatives, including 5-Hydroxy-2-isopropyl-7-methoxychromone, from the medicinal plant Baeckea frutescens. These compounds exhibit toxicity to the brine shrimp Artemia salina and have been synthesized from trihydroxyacetophenone, indicating potential biological activity and applications in studying natural product chemistry and pharmacology (Gray, Kaye, & Nchinda, 2003).

NMR Studies of Methoxychromones

1H NMR methods have been utilized to study the methoxy group conformation in methoxychromones, including 6-methoxychromone derivatives. This research is crucial for understanding the structural and conformational aspects of chromone derivatives, which are significant in medicinal chemistry (Kövér & Borbély, 1985).

Photochemical Synthesis and Applications

Studies on 7-methoxychromone's interaction with acetylene under photochemical conditions have revealed interesting chemical behaviors, such as the formation of specific adducts and dimers. This research offers insights into the photochemical properties of methoxychromones, which can be relevant in materials science and synthetic chemistry (Matsui & Nakayama, 1983).

Chromones from Fungi

New chromone derivatives, including 6-methoxymethyleugenin, have been isolated from fungi such as Tolypocladium extinguens. These compounds have shown moderate cytotoxicity against leukemia cells, suggesting their potential in cancer research and drug discovery (Feng, Blunt, Cole, & Munro, 2002).

Cytotoxicity Relationship Analysis

Studies on 3-styrylchromones, including those with methoxy groups at the chromone ring, have shown significant tumor-specificity. This research is pivotal in understanding the structure-activity relationship of chromones in cancer therapy (Takao et al., 2019).

Antimicrobial and Antioxidant Activities

Chromone derivatives isolated from sponge-derived fungal strains have exhibited antimicrobial and antioxidant activities. These findings open avenues for the development of new natural antimicrobial and antioxidant agents (Meng et al., 2016).

Microtubule-Stabilizing Agents

4'-methoxy-2-styrylchromone has been identified as a microtubule-stabilizing agent, showing selective proliferation inhibition in tumor cells. This research provides insights into the potential use of chromones in cancer treatment (Marinho et al., 2008).

Mechanism of Action

Safety and Hazards

6-Methoxychromone is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is toxic if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

6-methoxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFLLSYSGYEGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)

![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3273985.png)